molecular formula C9H13ClN2O4S3 B10972697 1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(methylsulfonyl)piperazine

1-[(5-Chlorothiophen-2-yl)sulfonyl]-4-(methylsulfonyl)piperazine

Cat. No.: B10972697
M. Wt: 344.9 g/mol
InChI Key: ZPNXVJPBGIUWAZ-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine typically involves the following steps:

    Formation of the 5-chloro-2-thienylsulfonyl chloride: This intermediate is prepared by reacting 5-chloro-2-thiophenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The 5-chloro-2-thienylsulfonyl chloride is then reacted with piperazine to form 1-[(5-chloro-2-thienyl)sulfonyl]piperazine.

    Methylsulfonylation: Finally, the 1-[(5-chloro-2-thienyl)sulfonyl]piperazine is reacted with methylsulfonyl chloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thienyl and piperazine rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the thienyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the thienyl and piperazine rings.

    Reduction: Sulfide derivatives of the compound.

    Substitution: Substituted thienyl derivatives with various nucleophiles.

Scientific Research Applications

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets through binding to specific sites, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(2-thienylmethyl)piperazine
  • 1-[(5-Chloro-2-thienyl)sulfonyl]-4-(mesitylsulfonyl)piperazine

Uniqueness

1-[(5-Chloro-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H13ClN2O4S3

Molecular Weight

344.9 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-methylsulfonylpiperazine

InChI

InChI=1S/C9H13ClN2O4S3/c1-18(13,14)11-4-6-12(7-5-11)19(15,16)9-3-2-8(10)17-9/h2-3H,4-7H2,1H3

InChI Key

ZPNXVJPBGIUWAZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

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